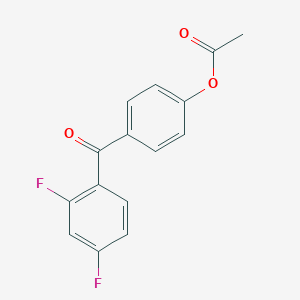

4-Acetoxy-2',4'-difluorobenzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Contemporary Organic Synthesis and Materials Science Research

The benzophenone scaffold is a foundational structure in medicinal chemistry and materials science, featured in numerous natural products and synthetic compounds. nih.govresearchgate.netnih.gov These motifs are of significant interest due to their presence in pharmacologically active natural products, particularly from the Clusiaceae plant family, which exhibit a range of biological activities including antifungal, anti-HIV, antimicrobial, and antiviral properties. nih.gov In addition to their natural occurrence, synthetic benzophenone derivatives are integral components of several commercially available drugs. nih.govresearchgate.net For instance, ketoprofen (B1673614) is a nonsteroidal anti-inflammatory drug (NSAID), while tolcapone (B1682975) is used in the treatment of Parkinson's disease. nih.gov

Beyond pharmaceuticals, the benzophenone core is a versatile building block in organic synthesis. nih.gov It can be prepared through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.orgwikipedia.org The unique photochemical properties of benzophenone make it a widely used photosensitizer. wikipedia.orgnih.govacs.org Upon absorption of UV light, it efficiently transitions to a triplet state, enabling it to initiate photochemical reactions, such as abstracting a hydrogen atom to form a ketyl radical. wikipedia.orgbgsu.edu This reactivity is harnessed in applications like UV-curing for inks and coatings and as a photoinitiator in polymerization processes. wikipedia.orgbgsu.edu

In materials science, benzophenones are crucial additives for enhancing polymer stability. nih.govrsc.org They function as UV blockers, absorbing harmful UV radiation and dissipating the energy as heat, thereby preventing the photodegradation of the polymer matrix or the product contents. wikipedia.orgrsc.org This allows for the use of clear packaging materials like PETE for products that would otherwise require opaque containers. wikipedia.org Furthermore, novel benzophenone-based materials have been designed as generic hosts for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their utility in advanced electronic applications. acs.orgmdpi.com The structural versatility of the benzophenone scaffold allows for extensive modification, enabling researchers to synthesize new analogues with a wide array of functionalities to probe biological activities and develop new materials. researchgate.netmq.edu.au

Table 1: Applications of Benzophenone Scaffolds

| Field | Specific Application | Example(s) |

|---|---|---|

| Medicinal Chemistry | Core of therapeutic agents | Ketoprofen (anti-inflammatory), Tolcapone (anti-Parkinson's) nih.gov |

| Bioactive natural products | Antifungal, antiviral, and anti-HIV compounds nih.gov | |

| Photochemistry | Photosensitizer | Hydrogen abstraction reactions wikipedia.orgbgsu.edu |

| Photoinitiator | UV-curing of inks, coatings, and polymers wikipedia.orgbgsu.edu | |

| Materials Science | UV Stabilizer | Protection of polymers in plastics and packaging wikipedia.orgrsc.org |

| Host Materials for OLEDs | Components in phosphorescent organic light-emitting diodes acs.orgmdpi.com |

| Organic Synthesis | Versatile Building Block | Synthesis of diverse derivatives via Friedel-Crafts acylation wikipedia.orgwikipedia.org |

The Role of Fluorination in Modulating Molecular Electronic Properties and Reactivity within Benzophenone Architectures

The incorporation of fluorine atoms into benzophenone and other aromatic scaffolds significantly alters their molecular properties, a strategy widely employed in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comnih.govnih.gov Fluorine is the most electronegative element, and its primary influence stems from its strong electron-withdrawing inductive effect. numberanalytics.com This effect decreases the electron density of the aromatic ring, which can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thus increasing the HOMO-LUMO gap. numberanalytics.com This modification can enhance the stability of the molecule by making it more resistant to oxidation. numberanalytics.com

Fluorination also impacts chemical reactivity. The electron-withdrawing nature of fluorine can make the aromatic ring less susceptible to electrophilic substitution but more reactive towards nucleophilic aromatic substitution. numberanalytics.com This principle is utilized in the synthesis of complex fluorinated molecules, where fluorine atoms act as leaving groups. nih.gov For instance, the synthesis of fluorinated xanthones and acridones proceeds through sequential nucleophilic aromatic substitution on polyfluorinated benzophenone precursors. nih.gov Furthermore, fluorination can enhance the photostability of fluorophores and improve their spectroscopic properties. nih.gov The introduction of fluorine can also influence intermolecular interactions, leading to changes in crystal packing and material microstructure, which is critical for the performance of organic electronic devices. rsc.org

Positioning of 4-Acetoxy-2',4'-difluorobenzophenone within Current Research Trajectories of Acetoxy- and Fluorinated Benzophenone Derivatives

The compound this compound is situated at the intersection of several key research areas in modern organic chemistry. Its structure combines the benzophenone core with two distinct functional modifications: fluorination and acetoxylation. Research into fluorinated benzophenones is driven by the desire to create new materials and biologically active molecules with tailored properties. mq.edu.aunih.gov For example, 4,4'-difluorobenzophenone (B49673) is a critical monomer for the synthesis of high-performance polymers like polyetheretherketone (PEEK), valued for its exceptional thermal stability and chemical resistance. google.comwikipedia.org The synthesis of various other fluorinated benzophenones is actively pursued to create precursors for novel fluorophores, such as analogues of fluorescein (B123965) and rhodamine, which benefit from the enhanced photostability conferred by fluorine. nih.govnih.gov

The specific disubstitution pattern in this compound, with fluorine atoms at the 2' and 4' positions, suggests a deliberate effort to modulate the electronic properties of one of the phenyl rings. The fluorine at the 4'-position provides a strong inductive effect, while the 2'-fluorine adds steric and electronic influences that can affect the conformation and reactivity of the molecule. Such modifications are explored for creating synthons with specific protein-ligand binding capabilities or for use as intermediates in the synthesis of complex organic molecules. mq.edu.au

The acetoxy group at the 4-position introduces another layer of functionality. In synthetic chemistry, an acetoxy group can serve as a protecting group for a phenol (B47542), which can be deprotected to reveal a hydroxyl group for further reactions. Alternatively, it can be part of a final target molecule where the ester functionality is crucial for its application, for instance, as a photoinitiator or UV absorber. researchgate.net The synthesis of benzophenone derivatives containing ester groups is a known strategy to improve compatibility with polymer matrices and to reduce issues like yellowing in cured coatings. researchgate.net Therefore, this compound can be viewed as a specialized chemical intermediate. It is designed for potential use in the synthesis of advanced polymers, specialized fluorophores, or pharmacologically relevant scaffolds, where the combination of fluorine-induced electronic tuning and the synthetic versatility of the acetoxy group are required.

Table 2: Key Functional Groups of this compound and Their Research Significance

| Functional Group | Position(s) | Common Research Goal(s) |

|---|---|---|

| Difluoro | 2', 4' | Modulate electronic properties (HOMO/LUMO levels), enhance thermal/photostability, serve as leaving groups in nucleophilic substitution. numberanalytics.comnih.govrsc.org |

| Acetoxy | 4 | Act as a protecting group for a phenol, provide a site for further functionalization, improve compatibility in polymer blends. researchgate.net |

| Benzophenone Core | - | Provide a photochemically active scaffold, act as a rigid structural unit in polymers and pharmaceuticals. nih.govwikipedia.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMEXMJEMBEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641725 | |

| Record name | 4-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-97-5 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Acetoxy 2 ,4 Difluorobenzophenone

Mechanistic Investigations of Transformations Involving the Acetoxy Group

The acetoxy group in 4-Acetoxy-2',4'-difluorobenzophenone is susceptible to cleavage through several mechanistic pathways, primarily hydrolysis and transesterification. These reactions are fundamental in converting the compound to its corresponding phenol (B47542), 4-hydroxy-2',4'-difluorobenzophenone, a key intermediate in various synthetic processes.

The hydrolysis of aryl acetates like this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the acetoxy group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield the protonated phenol. A final deprotonation step regenerates the acid catalyst and provides the phenolic product. The electron-withdrawing nature of the difluorobenzophenone moiety is expected to facilitate this reaction by further polarizing the carbonyl group of the ester.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetoxy group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of the phenoxide ion as the leaving group. The resulting phenoxide is then protonated by the solvent or upon workup to give the final phenol product. The rate of this reaction is influenced by the stability of the leaving phenoxide group. The presence of electron-withdrawing fluorine atoms on the benzophenone (B1666685) core stabilizes the resulting phenoxide anion, thereby accelerating the rate of hydrolysis compared to unsubstituted acetoxybenzophenone.

Transesterification offers an alternative route to modify the ester functionality. This reaction involves the treatment of this compound with an alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the reactant alcohol by a strong base to form an alkoxide. The highly nucleophilic alkoxide then attacks the carbonyl carbon of the acetoxy group. The subsequent collapse of the tetrahedral intermediate results in the formation of a new ester and a phenoxide ion.

The efficiency of these transformations is summarized in the table below:

| Transformation | Catalyst | Key Mechanistic Feature | Influence of Substituents |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | Electron-withdrawing groups on the benzophenone core enhance the electrophilicity of the carbonyl carbon, accelerating the reaction. |

| Base (e.g., NaOH, KOH) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Electron-withdrawing fluorine atoms stabilize the departing phenoxide leaving group, increasing the reaction rate. | |

| Transesterification | Acid (e.g., H₂SO₄) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. | Similar to acid-catalyzed hydrolysis, electron-withdrawing groups facilitate the reaction. |

| Base (e.g., NaOR) | Nucleophilic attack of an alkoxide ion on the carbonyl carbon. | The reaction is driven by the nucleophilicity of the alkoxide and the stability of the leaving phenoxide. |

Reactivity Studies of Fluorine Substituents within the Benzophenone Framework

The two fluorine atoms on one of the phenyl rings significantly influence the reactivity of the this compound molecule. Their strong electron-withdrawing nature and the strength of the carbon-fluorine bond are key determinants of the compound's chemical behavior.

The aromatic carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and cleavage a significant challenge. However, under specific conditions, these bonds in this compound can be induced to react.

One of the primary pathways for C-F bond activation in polyfluoroaromatic compounds is through nucleophilic aromatic substitution (SNA_r) . The fluorine atoms, being highly electronegative, activate the aromatic ring towards attack by strong nucleophiles. The rate of substitution is dependent on the position of the fluorine atom and the nature of the nucleophile. In the case of 2',4'-difluorobenzophenone derivatives, the fluorine at the 4'-position is generally more susceptible to nucleophilic attack than the one at the 2'-position due to steric hindrance at the ortho position.

Another pathway for C-F bond cleavage involves reductive defluorination . This can be achieved using strong reducing agents or through catalytic methods. These reactions often proceed via radical or radical anion intermediates.

Recent advancements have also demonstrated the potential of transition-metal-catalyzed C-F bond activation . Catalytic systems based on nickel, palladium, and other transition metals can facilitate the cleavage of C-F bonds and enable their subsequent functionalization through cross-coupling reactions.

The fluorine substituents exert a profound influence on both the rate and the regioselectivity of aromatic substitution reactions on the difluorinated phenyl ring.

Nucleophilic Aromatic Substitution (SNA_r): As mentioned previously, the strongly electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack. The presence of the carbonyl group further enhances this activation, particularly at the ortho and para positions relative to it. In the difluorinated ring of this compound, the 4'-position is highly activated towards nucleophilic substitution. The 2'-position is also activated but may be sterically hindered. This high degree of activation allows for the selective replacement of the fluorine atoms with a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a versatile method for the synthesis of highly functionalized benzophenone derivatives.

The directing effects of the fluorine substituents are summarized in the following table:

| Reaction Type | Reactivity Effect | Directing Influence |

| Electrophilic Aromatic Substitution | Deactivating (due to strong -I effect) | ortho, para-directing (due to +M effect) |

| Nucleophilic Aromatic Substitution | Activating (due to strong -I effect) | Favors substitution at positions ortho and para to the electron-withdrawing groups. |

Photochemical Reactivity and Excited State Reaction Dynamics

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is initiated by the absorption of UV light to promote the molecule to an excited electronic state. The presence of fluorine atoms can modulate these photophysical and photochemical properties.

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are known to undergo rapid and efficient intersystem crossing (ISC) from the S₁ state to a lower-energy triplet state (T₁). The T₁ state of benzophenone has a significant n-π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This triplet state is a diradical and is responsible for much of the characteristic photochemistry of benzophenones.

The primary photochemical reaction of the benzophenone triplet state is hydrogen atom abstraction from suitable hydrogen-donating solvents or substrates. This process leads to the formation of a ketyl radical. The rate and efficiency of this process can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing fluorine atoms in this compound are expected to increase the energy of the n-π* triplet state, which could potentially alter its reactivity in hydrogen abstraction reactions.

Furthermore, the C-F bonds themselves may be susceptible to photochemical cleavage under certain conditions, potentially leading to defluorination products. The excited state dynamics, including the rates of intersystem crossing and the lifetime of the triplet state, will be influenced by the fluorine substituents.

Reductive Transformations and Associated Mechanistic Pathways

The benzophenone core of this compound is susceptible to reduction. The primary target for reduction is the carbonyl group, which can be reduced to a secondary alcohol (benzhydrol) or further to a methylene group (diphenylmethane).

Common reducing agents for this transformation include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Catalytic hydrogenation is another important method for the reduction of the carbonyl group. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed in the presence of hydrogen gas. The reaction proceeds via the adsorption of the benzophenone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

A potential side reaction during catalytic hydrogenation is the hydrogenolysis of the C-F bonds. While C-F bonds are generally robust, they can be cleaved under more forcing hydrogenation conditions (high pressure and temperature) or with specific catalysts. The selectivity of the reduction of the carbonyl group over C-F bond cleavage is a critical consideration in the synthesis of fluorinated benzhydrols.

| Reduction Method | Reagent/Catalyst | Product(s) | Mechanistic Pathway | Potential Side Reactions |

| Metal Hydride Reduction | NaBH₄, LiAlH₄ | 4-Acetoxy-2',4'-difluorobenzhydrol | Nucleophilic addition of hydride to the carbonyl carbon. | Reduction of the acetoxy group (with LiAlH₄). |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | 4-Acetoxy-2',4'-difluorobenzhydrol | Stepwise addition of hydrogen atoms on the catalyst surface. | Hydrogenolysis of C-F bonds. |

Oxidation Pathways and Degradation Mechanisms of the Benzophenone Core

The benzophenone core is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, degradation of the aromatic rings can occur. The presence of fluorine atoms can influence the stability of the molecule towards oxidation.

Strong oxidizing agents, such as potassium permanganate or chromic acid, can lead to the cleavage of the aromatic rings. The mechanism of such degradations is complex and can involve the formation of radical cations and subsequent attack by the oxidant.

In environmental contexts, the degradation of fluorinated benzophenones may occur through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring-opening and mineralization. The fluorine substituents may affect the rate and pathways of these degradation processes. For instance, the strong electron-withdrawing nature of fluorine can make the aromatic rings less susceptible to electrophilic attack by hydroxyl radicals.

Advanced Spectroscopic and Structural Elucidation of 4 Acetoxy 2 ,4 Difluorobenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For 4-Acetoxy-2',4'-difluorobenzophenone, a comprehensive suite of NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) chemical environments, as well as to establish through-bond and through-space correlations.

While specific experimental data for this compound is not extensively available in public literature, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the methyl protons of the acetoxy group. The protons on the difluorinated ring would show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbon signals of the difluorinated ring being split by fluorine (C-F coupling).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetoxy (CH₃) | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Acetoxy (CH₃) | 20 - 30 |

| Aromatic (C) | 110 - 160 |

| Acetoxy (C=O) | 165 - 175 |

Applications of Solid-State NMR for Conformational and Packing Analysis

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment, including internuclear distances and molecular orientation. For this compound, techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of the powdered solid.

Furthermore, advanced ssNMR experiments can probe the conformational polymorphism and packing arrangements of the molecule within the crystal lattice. By measuring anisotropic parameters like chemical shift anisotropy (CSA) and dipolar couplings, one can gain insights into the torsional angles between the phenyl rings and the planarity of the benzophenone (B1666685) core, which are crucial for understanding its solid-state properties.

Utilization of Advanced Multidimensional NMR Techniques for Detailed Structural Assignment

To achieve an unambiguous assignment of all proton and carbon signals, a suite of advanced multidimensional NMR techniques is necessary.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would allow for the definitive assignment of the quaternary carbons and the carbonyl carbons by correlating them with nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the three-dimensional structure and preferred conformation of the molecule in solution.

The collective data from these experiments would allow for a complete and confident assignment of the molecular structure of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques provide the most definitive information about the arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Crystallography of the Compound and its Derivatives

Single crystal X-ray crystallography is the gold standard for molecular structure determination. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated that can be mathematically reconstructed to yield a three-dimensional model of the atomic arrangement. This analysis would provide precise measurements of all bond lengths and angles, the conformation of the molecule, including the twist angles of the phenyl rings relative to the central carbonyl group, and detailed information about how the molecules pack together in the crystal lattice through intermolecular forces such as van der Waals interactions and potential C-H···O or C-H···F hydrogen bonds.

Powder X-ray Diffraction for Polymorphism and Amorphous Solid Dispersion Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can exhibit distinct physical properties. By comparing the experimental PXRD pattern of a bulk sample of this compound with a pattern calculated from single-crystal data, one can confirm the phase purity of the sample. PXRD is also instrumental in characterizing amorphous solid dispersions, where the compound is dispersed in a polymer matrix in a non-crystalline state. The absence of sharp Bragg peaks in the diffractogram is a clear indicator of an amorphous form.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight with high accuracy, which in turn confirms its elemental composition. The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the acetoxy group as a neutral radical or ketene, and cleavage at the carbonyl group, leading to the formation of characteristic benzoyl and fluorobenzoyl cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 276.06 | Molecular Ion |

| [M - CH₂CO]⁺ | 234.05 | Loss of ketene |

| [M - OCOCH₃]⁺ | 217.05 | Loss of acetoxy radical |

| [C₇H₄FO]⁺ | 123.02 | Fluorobenzoyl cation |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure and provides a fingerprint for the identification of this compound in various samples.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interaction Studies.

Vibrational analysis would focus on identifying the characteristic stretching and bending frequencies of the key functional groups within the molecule. The FTIR and Raman spectra would be expected to show distinct peaks corresponding to:

The carbonyl (C=O) stretching of the benzophenone core.

The carbonyl (C=O) and C-O stretching of the acetoxy group.

The C-F stretching of the difluorinated phenyl ring.

The various C-H and C-C vibrations of the aromatic rings.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes could be achieved. This would confirm the molecular structure and provide information on the electronic effects of the substituents on the vibrational frequencies.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Electronic Structure and Photophysical Property Characterization.

The electronic absorption spectrum (UV-Vis) of this compound would likely exhibit characteristic bands associated with π→π* and n→π* electronic transitions. The position and intensity of these bands would be influenced by the acetoxy and difluoro substituents. Solvatochromism studies, measuring the spectrum in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Fluorescence spectroscopy would be employed to study the emission properties of the molecule after electronic excitation. The fluorescence quantum yield and lifetime would provide valuable information about the de-excitation pathways and the influence of the substituents on the photophysical behavior of the molecule.

While this describes the expected approach to the spectroscopic analysis of this compound, it is important to reiterate that no specific data is currently available in the public domain. The generation of the requested detailed article with data tables is therefore not possible.

Theoretical and Computational Chemistry Investigations of 4 Acetoxy 2 ,4 Difluorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 4-Acetoxy-2',4'-difluorobenzophenone.

A typical DFT study begins with the optimization of the molecule's ground state geometry. This process involves finding the lowest energy arrangement of the atoms. For this, a functional, such as the popular B3LYP, is combined with a basis set, for instance, 6-311G(d,p). The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The optimization yields key data on the molecule's structural parameters. The presence of the acetoxy group and two fluorine atoms introduces significant electronic and steric effects compared to unsubstituted benzophenone (B1666685). The fluorine atoms act as strong electron-withdrawing groups through induction, while the acetoxy group has a more complex influence, with inductive withdrawal and potential resonance donation. These effects would be reflected in the calculated bond lengths, bond angles, and dihedral angles of the optimized structure. For example, the C-F bonds and the carbonyl (C=O) bond length would be of particular interest, as their lengths are sensitive to the electronic environment.

Once the geometry is optimized, energetic properties such as the total energy, enthalpy of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution and character of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Interactive Table 1: Representative Geometric Parameters for this compound Predicted by DFT (B3LYP/6-311G(d,p))

This table presents hypothetical yet realistic data that would be expected from a standard DFT geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(carbonyl) | O(carbonyl) | - | 1.22 Å |

| Bond Length | C(phenyl) | F(4') | - | 1.35 Å |

| Bond Length | C(phenyl) | F(2') | - | 1.34 Å |

| Bond Angle | C(phenyl) | C(carbonyl) | C(phenyl) | 121.5° |

| Dihedral Angle | C(phenyl ring 1) | C(carbonyl) | C(phenyl ring 2) | C(phenyl ring 2) |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain electronic properties. aaru.edu.joscispace.com

For a molecule like this compound, ab initio calculations, particularly at the MP2 level, could be used to refine the geometry and energetics obtained from DFT. These methods are especially valuable for accurately describing non-covalent interactions and electron correlation effects, which are important in determining the subtle conformational preferences of the molecule. High-level methods like G3MP2 and G4 have been successfully used to estimate the standard molar enthalpies of formation for substituted benzophenones, showing strong agreement between experimental and theoretical results. nih.gov A study on the parent benzophenone molecule using the ab initio Restricted Hartree-Fock (RHF) method with an STO-3G basis set determined its ionization potential to be 7.49 eV and its total energy to be -15397.48 eV. aaru.edu.joscispace.com Such calculations for the substituted derivative would provide a benchmark for understanding the impact of the acetoxy and difluoro groups on its fundamental electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. The molecule is not rigid; rotation around the single bonds connecting the phenyl rings to the central carbonyl group allows for a range of possible conformations.

Conformational analysis involves exploring the different spatial arrangements of a molecule and their corresponding energies. A key aspect for benzophenone derivatives is the torsion or dihedral angles of the two phenyl rings relative to the plane of the carbonyl group.

To map the potential energy surface (PES), one would systematically vary these key dihedral angles and calculate the energy of the molecule at each point using a quantum chemical method like DFT. This process identifies the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The results would likely show that the most stable conformers adopt a non-planar structure to minimize steric hindrance between the phenyl rings, particularly with the fluorine atom at the 2' position. The acetoxy group at the 4-position would also influence the preferred orientation of its phenyl ring.

The conformation and reactivity of a molecule can be significantly influenced by its environment, especially by the solvent. Computational models can simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is efficient for assessing how the solvent's polarity affects the stability of different conformers.

For a more detailed understanding, explicit solvent models are used in Molecular Dynamics (MD) simulations. In an MD simulation, the molecule of interest is placed in a box filled with a large number of individual solvent molecules (e.g., water, methanol). The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. MD simulations provide a dynamic picture of how the solvent molecules interact with the solute, affecting its conformational flexibility and the accessibility of different reactive sites.

Prediction and Analysis of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

To predict the infrared (IR) spectrum, vibrational frequency calculations are performed on the optimized geometry of this compound. These calculations yield the frequencies and intensities of the normal modes of vibration. The results would show characteristic peaks corresponding to specific functional groups, which can be compared to experimental data. For instance, the C=O stretch of the ketone, the C-F stretches, and the C-O stretches of the ester group would appear at distinct frequencies. Calculated frequencies are often systematically higher than experimental ones, so they are typically scaled by a known factor to improve agreement. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule, one can predict the NMR spectrum. These predicted shifts are highly sensitive to the electronic environment of each atom, making them a powerful tool for structure verification. The calculated shifts for the aromatic protons and carbons would reflect the electron-withdrawing effects of the fluorine and carbonyl groups and the influence of the acetoxy substituent.

Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups

This table shows representative scaled vibrational frequencies (cm⁻¹) that would be expected from a DFT calculation, aiding in the interpretation of an experimental IR spectrum.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1670 - 1690 | Strong |

| C-O (Ester) | Asymmetric Stretch | 1230 - 1250 | Strong |

| C-O (Ester) | Symmetric Stretch | 1050 - 1070 | Medium |

| C-F (Aromatic) | Stretching | 1150 - 1250 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification. For complex molecules such as this compound, density functional theory (DFT) is a commonly employed method for calculating NMR shielding tensors, which are then converted to chemical shifts.

The process typically involves the optimization of the molecule's geometry, followed by the calculation of NMR shielding constants at a suitable level of theory and basis set. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR.

For fluorinated aromatic compounds, accurate prediction of ¹⁹F NMR chemical shifts is particularly important. nih.gov Computational approaches have been developed that utilize scaling factors to improve the correlation between calculated and experimental shifts for a wide range of fluorinated (hetero)aromatic compounds. nih.gov These methods can achieve a maximum deviation of around 6.5 ppm, which is often sufficient for assigning specific fluorine environments in polyfluorinated molecules. nih.gov The choice of functional and basis set, such as B3LYP/6-31+G(d,p), has been shown to provide a good balance between accuracy and computational cost for rapid predictions. nih.gov

Table 1: Hypothetical Computational vs. Experimental ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O | 194.5 | 193.2 | 1.3 |

| C1 | 131.8 | 130.5 | 1.3 |

| C2/C6 | 130.2 | 129.1 | 1.1 |

| C3/C5 | 128.9 | 128.0 | 0.9 |

| C4 | 155.3 | 154.1 | 1.2 |

| C1' | 120.1 | 119.0 | 1.1 |

| C2' | 162.5 (d, J=250 Hz) | 161.2 (d, J=252 Hz) | 1.3 |

| C3' | 112.0 (d, J=22 Hz) | 111.1 (d, J=21 Hz) | 0.9 |

| C4' | 165.8 (d, J=255 Hz) | 164.5 (d, J=256 Hz) | 1.3 |

| C5' | 105.2 (d, J=25 Hz) | 104.3 (d, J=26 Hz) | 0.9 |

| C6' | 133.7 (d, J=10 Hz) | 132.8 (d, J=11 Hz) | 0.9 |

| O-C=O | 168.7 | 167.9 | 0.8 |

| CH₃ | 21.3 | 20.8 | 0.5 |

Note: The data in this table is illustrative and based on typical accuracies of DFT calculations for similar molecules.

Vibrational Frequency Calculations and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. These calculations are typically performed after a geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface.

The calculation of vibrational frequencies for a molecule like this compound would likely be carried out using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. chemrevlett.com The output of these calculations provides the vibrational frequencies and their corresponding IR and Raman intensities. A key aspect of this analysis is the assignment of the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. This is often aided by visualizing the atomic displacements for each mode.

For benzophenone and its derivatives, characteristic vibrational modes include the C=O stretching vibration, which is typically observed in the range of 1660-1740 cm⁻¹. scispace.comresearchgate.net The presence of fluorine and acetoxy substituents in this compound would introduce additional characteristic vibrations, such as C-F stretching and acetate (B1210297) group vibrations. A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED), which quantifies the contribution of each internal coordinate to a particular normal mode.

Table 2: Representative Calculated Vibrational Frequencies and Mode Assignments for this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment (Potential Energy Distribution) |

| 3085 | 3070 | Aromatic C-H stretch (95%) |

| 1765 | 1750 | Acetoxy C=O stretch (88%) |

| 1670 | 1655 | Benzophenone C=O stretch (85%) |

| 1605 | 1595 | Aromatic C=C stretch (75%) |

| 1370 | 1360 | CH₃ symmetric bend (80%) |

| 1260 | 1250 | Aromatic C-O stretch (70%) |

| 1190 | 1180 | C-F stretch (asymmetric) (78%) |

| 1150 | 1140 | C-F stretch (symmetric) (75%) |

| 840 | 830 | Aromatic C-H out-of-plane bend (82%) |

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.

Electronic Excitation Energy Calculations for Photophysical Property Prediction

Understanding the photophysical properties of a molecule, such as its absorption of UV-Vis light, is crucial for applications in areas like photochemistry and materials science. Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating the electronic excitation energies and oscillator strengths of molecules. benasque.org

For this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum by identifying the vertical electronic transitions from the ground state to various excited states. The calculations provide information on the energy of each transition (often expressed in eV or as a wavelength in nm), the oscillator strength (which is related to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., n→π, π→π). nih.gov

The choice of functional is critical in TD-DFT calculations, as standard functionals can sometimes struggle with charge-transfer excitations. benasque.org The inclusion of solvent effects, often through a polarizable continuum model (PCM), is also important for accurately predicting solvatochromic shifts in the absorption spectra. nih.govrsc.org

Table 3: Hypothetical TD-DFT Calculated Electronic Excitation Data for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 3.35 | 370 | 0.002 | n → π |

| S₂ | 3.98 | 311 | 0.250 | π → π |

| S₃ | 4.31 | 288 | 0.180 | π → π |

| S₄ | 4.77 | 260 | 0.550 | π → π |

Note: This data is representative and illustrates the type of information obtained from TD-DFT calculations.

Reaction Pathway Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry offers powerful methodologies for exploring the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational tools can be used to map out the potential energy surface, identify transition states, and confirm the reaction pathway.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. scm.com Locating the TS is a critical step in understanding the reaction mechanism and predicting the reaction rate. Various algorithms are available for searching for transition states. Once a candidate TS structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netscm.com The IRC analysis traces the minimum energy path downhill from the transition state in both the forward and reverse directions, connecting the transition state to the reactants and products. scm.com This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

For instance, in a hypothetical nucleophilic substitution reaction on one of the fluorinated rings of this compound, a computational study would first identify the transition state for the addition of the nucleophile. An IRC calculation would then trace the path from the reactants (benzophenone derivative and nucleophile) through the transition state to the final product. The energy barrier for the reaction, which is the difference in energy between the reactants and the transition state, can then be calculated to estimate the reaction's feasibility.

Application of Machine Learning and Data Science Approaches in Fluorinated Benzophenone Research

In recent years, machine learning (ML) and data science have emerged as powerful tools in chemical research, complementing traditional experimental and computational methods. nih.govresearch.google For the study of fluorinated benzophenones, these approaches offer the potential to accelerate the discovery of new compounds with desired properties and to gain deeper insights from large datasets.

One significant application of ML is in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models learn the relationship between the molecular structure of a compound and its biological activity or physical properties. scielo.br For fluorinated benzophenones, ML models could be trained to predict properties such as solubility, lipophilicity, or even biological activities like enzyme inhibition, based on a set of calculated molecular descriptors. scielo.br

Machine learning is also being increasingly used to enhance the accuracy and speed of quantum mechanical calculations. For example, ML models can be trained on large datasets of DFT-calculated NMR chemical shifts to predict these values for new molecules with significantly reduced computational cost. chemrxiv.org This is particularly valuable for high-throughput screening of virtual compound libraries.

Furthermore, data science approaches can be used to analyze large datasets of experimental and computational results for fluorinated benzophenones to identify trends and patterns that may not be immediately obvious. This can guide the design of new experiments and computational studies, leading to a more efficient research and development process. The integration of machine learning with computational chemistry holds great promise for advancing our understanding and application of fluorinated benzophenones. chemrxiv.org

Applications in Advanced Materials Science and Organic Electronics Research

Development as a Monomeric Unit in High-Performance Polymer Synthesis (e.g., Polyetheretherketones and related polyketones)

The synthesis of high-performance polymers, particularly Polyetheretherketone (PEEK) and other poly(aryl ether ketone)s (PAEKs), relies on the step-growth polymerization of specific monomers. The foundational monomer for traditional PEEK synthesis is 4,4'-difluorobenzophenone (B49673), which reacts with the disodium salt of hydroquinone in a nucleophilic aromatic substitution reaction. nbinno.comresearchgate.netwikipedia.orgkangmei.com

Researchers have explored variations of this basic structure to create PEEK analogues with tailored properties. wright.educore.ac.uk For instance, using different isomers like 2,4'-difluorobenzophenone or 3,5-difluorobenzophenone as co-monomers can alter the polymer's crystallinity, solubility, and thermal characteristics, such as the glass transition temperature (Tg). wright.educore.ac.ukresearchgate.net

In this context, 4-Acetoxy-2',4'-difluorobenzophenone serves as a functionalized monomer. Its utility lies in its potential to introduce specific functionalities into the polymer backbone. The acetoxy group can either be used to modify the final properties of the polymer—such as adhesion, solubility, or thermal behavior—or it can act as a protected hydroxyl group. This protected group could be later hydrolyzed to provide a reactive site for cross-linking or for grafting other molecules onto the PEEK backbone, creating materials for specialized applications like ion conduction or biocompatible surfaces. unipd.it The synthesis of such functionalized polyketones allows for the manipulation of the final polymer's properties to meet specific performance demands. unipd.it

Exploration in Organic Light-Emitting Diode (OLED) Technologies

The benzophenone (B1666685) core is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) due to its strong electron-accepting nature and high intersystem crossing (ISC) efficiency. nih.govnih.gov These properties make it suitable for use in both host materials and emitters within the device's emissive layer (EML). nih.govossila.com

Role as Host Materials in Emissive Layers

In many OLED architectures, the EML consists of a host material doped with a light-emitting guest (emitter). nih.govnoctiluca.eu The host material plays a critical role in transporting charge carriers (electrons and holes) and facilitating efficient energy transfer to the emitter. noctiluca.eumdpi.com Key properties for a host material include high thermal stability, appropriate HOMO/LUMO energy levels for charge injection, and a high triplet energy to confine the excitons on the guest emitter. noctiluca.eud-nb.info

Benzophenone derivatives are frequently used to construct host materials. nih.gov The electron-deficient benzophenone core can be combined with electron-donating units to create bipolar host materials that facilitate balanced charge transport. The specific substituents on the benzophenone core, such as the fluorine and acetoxy groups in this compound, would be instrumental in tuning the molecule's electronic properties and morphological stability, which are crucial for device efficiency and longevity.

Table 1: Performance of OLEDs Employing Benzophenone-Based Host Materials This table presents data for representative OLEDs that use various benzophenone derivatives as host materials to illustrate their general performance characteristics.

| Device Host Material | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) |

|---|---|---|---|

| HA5 (Carbazole-Benzophenone) | Green Phosphorescent | 25.1% | 99.1 lm/W |

| HA6 (Carbazole-Benzophenone) | Blue Phosphorescent | 19.4% | 38.2 lm/W |

| D4HA8 (Benzophenone Derivative) | Green Phosphorescent | 19.2% | 28.9 lm/W |

Data sourced from a review of benzophenone derivatives in OLEDs. researchgate.net

Design of Thermally Activated Delayed Fluorescent (TADF) Emitters Utilizing Benzophenone Core Properties

Third-generation OLEDs utilize a process called Thermally Activated Delayed Fluorescence (TADF) to achieve internal quantum efficiencies approaching 100%. TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov This small gap allows non-emissive triplet excitons (75% of the total) to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), enhancing device efficiency. nih.gov

The design of TADF molecules often involves a donor-acceptor (D-A) structure. The benzophenone core is an excellent acceptor unit due to its electrochemical properties and its inherent ability to promote ISC. nih.govnih.gov By attaching suitable electron-donating groups to a benzophenone derivative like this compound, it is possible to engineer a molecule with the necessary charge-transfer character to achieve a small ΔEST. The fluorine atoms and the acetoxy group would further modulate the electronic landscape, providing a mechanism to fine-tune the emission color and TADF efficiency. nih.gov

Advanced Fluorophores and Fluorescent Probe Design

The strategic incorporation of fluorine atoms into organic dyes is a widely used method to enhance their performance as fluorophores for imaging and sensing applications. Fluorination can significantly improve key photophysical properties.

Tunable Absorption and Emission Characteristics of Fluorinated Benzophenones

The absorption and emission wavelengths of a fluorophore are dictated by its electronic structure. Modifying this structure with substituents allows for the tuning of its optical properties. For fluorinated aromatic compounds like this compound, both the fluorine atoms and the acetoxy group influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This substitution can lead to predictable shifts in the absorption and emission spectra. Research on various dye families has consistently shown that fluorination can alter these photophysical properties, enabling the rational design of probes that absorb and emit light in specific, desired regions of the spectrum. nih.gov

Enhancement of Photostability and Quantum Yield through Strategic Fluorination

Two of the most important metrics for a fluorescent probe are its photostability (resistance to photobleaching) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted light). Fluorination is a proven strategy for improving both of these parameters. nih.gov The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can protect the chromophore from photo-oxidative degradation, leading to enhanced photostability.

Furthermore, the introduction of fluorine can alter the rates of non-radiative decay pathways. By suppressing these competing pathways, the radiative decay (fluorescence) becomes more favorable, resulting in a higher quantum yield. This principle is the driving force behind the development of many modern, high-performance fluorescent dyes for advanced bioimaging and materials science applications. nih.gov

Other Novel Material Applications Based on Unique Photophysical or Electronic Properties

The unique combination of a benzophenone core, fluorine substituents, and an acetoxy group in this compound suggests its potential for exploration in various novel material applications. While specific research on this exact compound is limited, the known properties of related fluorinated and substituted benzophenones provide a strong basis for its projected utility in advanced materials science and organic electronics.

The benzophenone moiety itself is a well-established chromophore and photoinitiator. mdpi.com Fluorination is known to significantly influence the electronic properties of organic molecules, often enhancing photostability and tuning absorption and emission spectra. nih.gov The strategic placement of fluorine atoms can alter intramolecular charge transfer characteristics and improve the performance of materials in electronic devices. Furthermore, the acetoxy group can serve as a modifiable handle for further chemical functionalization or influence the solid-state packing and morphology of thin films, which are critical factors in the performance of organic electronic devices.

One promising area of application for derivatives of this nature is in the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Benzophenone-containing molecules have been investigated as host materials due to their high triplet energies, which are essential for efficient energy transfer to phosphorescent guest emitters. acs.org The difluoro-substitution in this compound could further enhance the triplet energy and thermal stability of the resulting material.

Moreover, the benzophenone scaffold is a key component in the design of materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs). mdpi.com By carefully selecting donor and acceptor moieties, the energy gap between the singlet and triplet excited states can be minimized, facilitating reverse intersystem crossing and enhancing fluorescence. The electronic properties of the difluorinated benzophenone core could be systematically tuned by modifying the acetoxy group to develop novel TADF emitters.

The unique electronic and photophysical properties of fluorinated benzophenones also make them candidates for use in other organic electronic components, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical parameter in designing efficient charge-transporting and light-harvesting materials.

| Property | Anticipated Characteristic/Application | Rationale |

|---|---|---|

| Photostability | High | Fluorination is known to increase the stability of organic molecules towards photodegradation. nih.gov |

| Triplet Energy | High | The benzophenone core generally possesses a high triplet energy, making it suitable as a host material for PhOLEDs. acs.org |

| Solubility | Moderate to High in Organic Solvents | The presence of the acetoxy group and fluorine atoms can enhance solubility, facilitating solution-based processing for device fabrication. |

| Potential as a TADF component | High | The benzophenone core can act as an acceptor moiety in donor-acceptor type TADF molecules. mdpi.com |

| Film-forming ability | Good | Substituted benzophenones can often form amorphous thin films, which is advantageous for OLED applications. |

Further research, including the synthesis and detailed characterization of this compound, is necessary to fully elucidate its photophysical and electronic properties and to validate its potential in the aforementioned advanced material applications.

Role in Chemical Biology and Medicinal Chemistry Research: Mechanistic and Structural Insights

Structure-Activity Relationship (SAR) Studies for Molecular Interaction with Biological Targets

While specific structure-activity relationship (SAR) studies for 4-Acetoxy-2',4'-difluorobenzophenone are not extensively documented, the SAR of related benzophenone (B1666685) derivatives provides valuable insights into how its structural features might influence biological activity.

The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings. nih.govnih.gov For instance, in a series of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein (P-gp), inhibitory potency was found to be influenced by the substitution pattern, with ortho-substituted analogues often showing high activity. nih.govelsevierpure.com Lipophilicity is another critical factor, with biological activity generally increasing with the lipophilicity of the compounds, which is consistent with the idea that these molecules access the binding cavity of membrane-bound proteins like P-gp from the lipid bilayer. nih.gov

The introduction of fluorine can significantly alter a molecule's properties. In SAR studies of dopamine (B1211576) transporter (DAT) inhibitors, the replacement of hydrogen with fluorine in bis(4-fluorophenyl)methoxy]tropanes was a key feature of potent compounds. nih.gov Fluorine substitution can influence factors such as metabolic stability and binding affinity. nih.gov In the context of this compound, the two fluorine atoms at the 2' and 4' positions are expected to modulate its electronic properties, lipophilicity, and potential interactions with biological targets.

The 4-acetoxy group is another important feature. Hydroxyl groups on the benzophenone scaffold are known to be crucial for various biological activities, often by participating in hydrogen bonding with target proteins. nih.gov An acetoxy group can serve as a prodrug, being hydrolyzed in vivo to a hydroxyl group, which may then exhibit enhanced biological activity. This strategy has been employed in the design of various therapeutic agents. The position of this group is also critical; for example, studies on P-gp inhibitors showed that the position of substitution on the benzophenone core (ortho, meta, or para) significantly impacted activity. nih.govelsevierpure.com

Table 1: Influence of Substituents on the Biological Activity of Benzophenone Derivatives

| Substituent/Feature | General Influence on Biological Activity | Potential Implication for this compound |

|---|---|---|

| Fluorine Atoms | Can increase metabolic stability, binding affinity, and lipophilicity. nih.gov | The 2',4'-difluoro pattern likely enhances binding to target proteins and improves pharmacokinetic properties. |

| Acetoxy/Hydroxyl Group | Hydroxyl groups often participate in crucial hydrogen bonding interactions. nih.gov Acetoxy groups can act as prodrugs for hydroxyl groups. | The 4-acetoxy group may be hydrolyzed to a 4-hydroxyl group, which could then interact with biological targets. Its para-position is significant for activity. nih.gov |

| Lipophilicity | Often correlates positively with the potency of P-gp inhibitors, suggesting interaction via the cell membrane. nih.gov | The combination of the acetoxy group and fluorine atoms will determine the overall lipophilicity, influencing its membrane permeability and target engagement. |

Investigation of Molecular Recognition and Binding Mechanisms with Enzymes or Receptors (e.g., BACE-1, AChE inhibition for related benzophenones)

Benzophenone derivatives have been investigated as inhibitors of various enzymes, including those relevant to Alzheimer's disease such as β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and acetylcholinesterase (AChE). nih.govnih.gov

BACE-1 Inhibition: BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. mdpi.com Molecular docking studies have been used to investigate the binding of benzophenone derivatives to BACE-1. ijpbs.com These studies help in understanding the specific interactions between the ligand and the amino acid residues in the active site of the enzyme. For example, some benzothiazole (B30560) derivatives have been shown to interact with the 3K5F - Human Bace-1 protein complex. ijpbs.com While direct studies on this compound are lacking, computational approaches on other benzophenone-integrated derivatives have been used to explore their potential as inhibitors of presenilin proteins, which are also involved in amyloid-β production. researchgate.netnih.gov The difluorophenyl moiety is a feature in some known BACE-1 inhibitors, suggesting that this compound could potentially interact with the BACE-1 active site.

AChE Inhibition: Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. mdpi.com Several benzophenone derivatives have shown potential as AChE inhibitors. nih.gov A study on novel benzophenone derivatives with histamine (B1213489) H3 receptor affinity also explored their cholinesterase inhibitory potency. nih.gov The results indicated that para-substituted benzophenones, particularly those with a fluorine atom, were favorable for activity against butyrylcholinesterase (BuChE), a related enzyme. nih.gov Kinetic studies can reveal the type of inhibition (e.g., competitive, non-competitive, or mixed-type), providing further insight into the binding mechanism. mdpi.com Molecular docking simulations can further elucidate the binding mode, showing how the benzophenone scaffold and its substituents fit into the active site gorge of AChE and interact with key residues. nih.gov

Table 2: Potential Molecular Interactions of Benzophenone Derivatives with Target Enzymes

| Enzyme Target | Key Binding Site Features | Potential Interactions of this compound |

|---|---|---|

| BACE-1 | Aspartyl protease active site with key aspartate residues (e.g., ASP32, ASP228). mdpi.com | The carbonyl oxygen could interact with active site residues. The difluorophenyl ring may engage in hydrophobic or π-π stacking interactions. |

| AChE | A narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov | The benzophenone core could form π-π stacking interactions with aromatic residues in the gorge. The substituents would influence the precise fit and interactions. |

Photoprotective Mechanisms and UV Absorption Properties of Benzophenone Derivatives

Benzophenone and its derivatives are widely used as UV filters in sunscreens and other personal care products due to their ability to absorb UV radiation. nih.gov Their photoprotective mechanism is primarily based on their capacity to absorb harmful UV radiation and dissipate the energy in a way that prevents it from damaging other molecules. longchangchemical.com

The UV absorption spectrum of benzophenones typically covers the UVA and UVB regions (around 280-400 nm). deltachem.net The core mechanism for the photostability of many benzophenone derivatives, particularly 2-hydroxybenzophenones, involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. longchangchemical.commdpi.com Upon absorption of UV light, the molecule is promoted to an excited state. In this state, the carbonyl oxygen becomes more basic and abstracts the proton from the hydroxyl group, leading to the formation of an enol-quinone structure. longchangchemical.com This structure is unstable and rapidly reverts to the original keto form, releasing the absorbed energy as harmless heat. longchangchemical.comdeltachem.net This efficient cycle of absorption and harmless dissipation of energy allows these molecules to function as effective and photostable UV absorbers. longchangchemical.com

While this compound does not have a 2-hydroxyl group, its 4-acetoxy group could potentially be hydrolyzed to a 4-hydroxybenzophenone (B119663) derivative. 4-hydroxybenzophenone itself undergoes photoreduction by hydrogen abstraction, a different photochemical pathway. collectionscanada.gc.ca The photostability of benzophenone derivatives can be very high; for example, benzophenone-3 (oxybenzone) is known to be quite photostable in aqueous solutions under both UV and artificial solar light. researchgate.netpublish.csiro.au However, the presence of other substances, like humic acid, can sometimes enhance their photodegradation. publish.csiro.au Conversely, the presence of benzophenone UV filters can also affect the photodegradation of other co-existing pollutants, sometimes slowing down their degradation by screening the UV light. mdpi.com

Table 3: UV Absorption Properties of Benzophenone Derivatives

| Property | General Characteristics for Benzophenone Derivatives | Relevance for this compound |

|---|---|---|

| UV Absorption Range | Typically covers UVA and UVB regions (280-400 nm). deltachem.netnih.gov | Expected to absorb in the UV region, characteristic of the benzophenone chromophore. |

| Photoprotective Mechanism | For 2-hydroxybenzophenones, involves excited-state intramolecular proton transfer (ESIPT) and energy dissipation as heat. longchangchemical.com | Lacks the 2-hydroxyl group for ESIPT. Its photochemistry would be governed by other mechanisms, such as those of 4-substituted benzophenones. collectionscanada.gc.ca |

| Photostability | Many derivatives, like benzophenone-3, are highly photostable. researchgate.netnih.gov | Expected to exhibit a degree of photostability, though this would need to be experimentally confirmed. |

Studies on Antioxidant Activity and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. frontiersin.org The antioxidant activity of benzophenone derivatives is strongly linked to the presence and position of hydroxyl groups on the phenyl rings. nih.govui.ac.idnih.gov

The primary mechanism of radical scavenging by phenolic compounds is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. frontiersin.org The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. scienceopen.com The efficiency of a phenolic compound as an antioxidant depends on the stability of this phenoxyl radical.

Structure-activity relationship studies on phenolic compounds have revealed several key features for potent antioxidant activity:

Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups generally enhances antioxidant activity. nih.gov Specifically, an ortho-dihydroxyl (catechol) structure is often associated with excellent radical-scavenging ability. researchgate.net

Electron-Donating Groups: The presence of other electron-donating groups on the ring, such as methoxy (B1213986) groups, can further stabilize the phenoxyl radical and increase antioxidant activity. nih.gov

For this compound, the 4-acetoxy group is a key determinant of its potential antioxidant activity. As an ester, it is not an effective hydrogen donor itself. However, it could function as a prodrug, undergoing enzymatic or chemical hydrolysis to yield the corresponding 4-hydroxy-2',4'-difluorobenzophenone. This resulting phenolic compound would then be capable of participating in radical scavenging via the HAT mechanism. The antioxidant potential would then depend on the properties of this hydroxylated metabolite. Novel synthetic benzophenones containing dihydroxybenzoyl moieties have been shown to display significant antioxidant activity and protect cells against oxidative stress-induced death. nih.govresearchgate.net

Table 4: Factors Influencing Radical Scavenging Activity of Phenolic Benzophenones

| Structural Feature | Effect on Radical Scavenging | Implication for this compound |

|---|---|---|

| Phenolic Hydroxyl Group | Essential for hydrogen atom donation to scavenge free radicals. frontiersin.orgscienceopen.com | The acetoxy group would need to be hydrolyzed to a hydroxyl group to confer significant radical scavenging activity. |

| Ortho-dihydroxy Structure | Greatly enhances antioxidant activity due to stabilization of the resulting radical. researchgate.net | This compound lacks this specific structural feature. |

| Other Ring Substituents | Electron-donating groups can increase activity; electron-withdrawing groups can decrease it. nih.gov | The electron-withdrawing nature of the fluorine atoms might influence the reactivity of the potential 4-hydroxyl group. |

Design of Chemical Probes and Modulators for Biological Systems Based on Fluorination

The unique properties of fluorine make it a valuable element in the design of chemical probes and modulators for biological systems. Fluorinated compounds are used extensively in medicinal chemistry and chemical biology, for example, in the development of probes for bioimaging. acs.orgnih.gov

One of the most powerful applications of fluorinated probes is in ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI). acs.orgmdpi.com The ¹⁹F nucleus has a nuclear spin of 1/2 and high MRI sensitivity, similar to that of protons (¹H). nih.gov Crucially, there is a near-complete absence of endogenous fluorine in biological tissues, meaning that any detected ¹⁹F signal comes exclusively from the administered fluorinated probe. acs.orgnih.gov This results in background-free images with high specificity, allowing for the unambiguous tracking and quantification of the probe in vivo. nih.govsickkids.ca

The design of effective ¹⁹F MRI probes involves incorporating a large number of magnetically equivalent fluorine atoms into a molecule to generate a strong signal. researchgate.net Hydrophilic fluorinated molecules are often preferred to improve formulation flexibility for in vivo applications. researchgate.net The broad chemical shift range of organofluorine compounds also opens up the possibility of "spectral ¹⁹F MRI," where multiple, spectrally distinct probes could be used to simultaneously image different molecular targets. researchgate.net

Given its difluorinated nature, the this compound scaffold could serve as a starting point or fragment for the design of ¹⁹F MRI probes. By attaching this core to larger molecules, nanoparticles, or targeting ligands, researchers could develop probes for various biological applications. nih.govresearchgate.net For instance, fluorinated human serum albumin conjugates have been prepared and tested as potential metal-free probes for ¹⁹F MRI, demonstrating the feasibility of attaching fluorine-containing compounds to biomolecules for imaging purposes. mdpi.com

Table 5: Advantages of Fluorine in the Design of Chemical Probes

| Property of Fluorine | Application in Chemical Probes | Example |

|---|---|---|

| High MRI sensitivity and 100% natural abundance of ¹⁹F. nih.gov | Enables sensitive detection in ¹⁹F MRI. | Fluorinated nanoparticles for cell tracking. nih.govsickkids.ca |